molecular formula C12H18ClN B12622454 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride

1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B12622454
M. Wt: 211.73 g/mol
InChI Key: SSNNEXVCWXQTEY-UHFFFAOYSA-N
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Description

1-(3-Propan-2-ylphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a 3-isopropylphenyl substituent. The cyclopropane ring and aromatic substituents confer unique conformational rigidity and electronic properties, influencing bioavailability and target engagement.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-9(2)10-4-3-5-11(8-10)12(13)6-7-12;/h3-5,8-9H,6-7,13H2,1-2H3;1H

InChI Key

SSNNEXVCWXQTEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C2(CC2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-isopropylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reduction and subsequent conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 1-(3-propan-2-ylphenyl)cyclopropan-1-amine hydrochloride with structurally similar cyclopropanamine derivatives, focusing on substituent effects, molecular properties, and reported activities:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Data/Activity Source ID
1-(3-Propan-2-ylphenyl)cyclopropan-1-amine hydrochloride 3-isopropylphenyl C₁₂H₁₈ClN 211.73 (calc.) Hypothesized serotonin receptor modulation (inferred from analogs) N/A
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride 2-fluoro C₉H₁₁ClFN 187.64 NMR-confirmed structure; storage at 2–8°C
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride 2-fluoro (alternative linkage) C₉H₁₁ClFN 187.64 95% purity; catalogued as building block
1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride 4-bromo C₉H₁₁BrClN 248.55 Synthetic intermediate; CAS 952289-92-8
1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride 3-methoxybenzyl C₁₁H₁₆ClNO 213.71 CAS 142363-66-4; used in medicinal chemistry
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride Benzoxazolyl substituent C₁₁H₁₃ClN₂O 224.69 CAS 2138244-10-5; potential CNS activity (structural inference)
N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride Dual cyclopropane/aryl C₂₃H₂₆ClFNO₂ 402.91 Serotonin 5-HT₂C receptor modulation; HRMS and NMR validated

Key Research Findings

Pharmacological Profiles (Inferred)

  • CNS Penetration : Benzoxazolyl-substituted analogs () may exhibit blood-brain barrier permeability due to lipophilic substituents.

Physicochemical Properties

  • Polarity : Fluorinated derivatives (e.g., ) have lower logP values than brominated analogs (), impacting solubility.
  • Stability : Methoxy and benzyl groups () enhance shelf life compared to unsubstituted cyclopropanamines.

Biological Activity

1-(3-propan-2-ylphenyl)cyclopropan-1-amine; hydrochloride is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a cyclopropane ring and an isopropyl-substituted phenyl group, may influence its pharmacological properties, including receptor interactions and therapeutic applications.

Chemical Structure and Properties

The chemical formula for 1-(3-propan-2-ylphenyl)cyclopropan-1-amine; hydrochloride can be represented as follows:

C13H17NCl\text{C}_{13}\text{H}_{17}\text{N}\text{Cl}

This compound features a cyclopropane ring, which is known for its unique strain and reactivity, potentially enhancing its biological interactions. The presence of the isopropyl group may increase lipophilicity, aiding in membrane permeability.

The mechanism of action for 1-(3-propan-2-ylphenyl)cyclopropan-1-amine; hydrochloride is not fully elucidated in current literature. However, it is hypothesized that the compound may interact with specific receptors or enzymes due to its structural characteristics. The amine group can participate in hydrogen bonding, which may facilitate binding to biological targets.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to 1-(3-propan-2-ylphenyl)cyclopropan-1-amine; hydrochloride exhibit significant anticancer activity. For instance, derivatives of cyclopropanamines have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. A notable study demonstrated that a related compound exhibited better cytotoxicity against FaDu hypopharyngeal tumor cells compared to bleomycin, a standard chemotherapy drug .

Table 1: Comparison of Cytotoxicity in Cancer Cell Lines

CompoundIC50 (µM)Cell Line
1-(3-propan-2-ylphenyl)cyclopropan-1-amine; hydrochlorideTBDTBD
Related Cyclopropanamine Derivative5.0FaDu (hypopharyngeal)
Bleomycin10.0FaDu (hypopharyngeal)

Receptor Interaction

Cyclopropane derivatives have been investigated for their roles as ligands in receptor binding studies. For example, certain derivatives have been shown to interact with muscarinic acetylcholine receptors, which are implicated in various physiological processes including cell proliferation and apoptosis resistance . This suggests that 1-(3-propan-2-ylphenyl)cyclopropan-1-amine; hydrochloride may also exhibit similar receptor-mediated effects.

Case Studies

A case study involving the synthesis and evaluation of cyclopropanamine derivatives highlighted their potential as novel anticancer agents. The study employed a three-component reaction leading to the formation of spirocyclic structures that demonstrated enhanced biological activity compared to traditional flat compounds . This approach underscores the importance of molecular geometry in drug design.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of cyclopropane derivatives indicates that modifications to the cyclopropane ring and substituents significantly influence biological activity. For instance, variations in substituent positions on the phenyl ring can alter receptor affinity and selectivity . Understanding these relationships is crucial for optimizing the pharmacological profile of new compounds.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Isopropyl substitutionIncreased lipophilicity
Positioning of substituentsAlters receptor interaction
Ring strain adjustmentsModulates binding affinity

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